Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate
Brand Name: Vulcanchem
CAS No.: 145451-92-9
VCID: VC0016573
InChI: InChI=1S/C21H37NO4Si/c1-16(2)18(23)21(19(24)25-6,15-26-27(7,8)20(3,4)5)22-14-17-12-10-9-11-13-17/h9-13,16,18,22-23H,14-15H2,1-8H3/t18-,21+/m0/s1
SMILES: CC(C)C(C(CO[Si](C)(C)C(C)(C)C)(C(=O)OC)NCC1=CC=CC=C1)O
Molecular Formula: C₂₁H₃₇NO₄Si
Molecular Weight: 395.61

Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate

CAS No.: 145451-92-9

Cat. No.: VC0016573

Molecular Formula: C₂₁H₃₇NO₄Si

Molecular Weight: 395.61

* For research use only. Not for human or veterinary use.

Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate - 145451-92-9

Specification

CAS No. 145451-92-9
Molecular Formula C₂₁H₃₇NO₄Si
Molecular Weight 395.61
IUPAC Name methyl (2R,3S)-2-(benzylamino)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-4-methylpentanoate
Standard InChI InChI=1S/C21H37NO4Si/c1-16(2)18(23)21(19(24)25-6,15-26-27(7,8)20(3,4)5)22-14-17-12-10-9-11-13-17/h9-13,16,18,22-23H,14-15H2,1-8H3/t18-,21+/m0/s1
SMILES CC(C)C(C(CO[Si](C)(C)C(C)(C)C)(C(=O)OC)NCC1=CC=CC=C1)O

Introduction

Chemical Properties and Structure

Basic Chemical Information

Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate is characterized by the following chemical properties:

PropertyValue
CAS Number145451-92-9
Molecular FormulaC21H37NO4Si
Molecular Weight395.61 g/mol
IUPAC Namemethyl (2R,3S)-2-(benzylamino)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-4-methylpentanoate

These fundamental properties have been consistently documented in chemical databases and research literature.

Structural Features

The compound features several key functional groups that contribute to its chemical behavior and potential applications:

  • Benzylamino group: A secondary amine group attached to a benzyl moiety, which can participate in hydrogen bonding and serve as a nucleophile in various chemical reactions. This group often contributes significantly to biological recognition in enzyme-substrate or drug-receptor interactions.

  • tert-Butyldimethylsilyloxymethyl group: A protecting group commonly used to shield hydroxyl functionalities during synthetic procedures, providing stability under various reaction conditions. This bulky silyl ether is particularly useful for selective chemical transformations in complex molecules.

  • Hydroxy group: At the 3-position with S-stereochemistry, capable of forming hydrogen bonds and participating in various chemical transformations. The hydroxyl group's specific stereochemistry is crucial for its spatial orientation in three-dimensional space.

  • Methyl ester: A carboxylic acid methyl ester at the terminal position, which can undergo hydrolysis, transesterification, and other reactions typical of ester groups. This group allows for further functionalization and is often employed as a protected form of a carboxylic acid.

  • Branched alkyl chain: The 4-methylpentanoate portion forms a branched carbon backbone that influences the compound's physical properties and spatial arrangement. This structural element contributes to the compound's lipophilicity and conformational preferences.

The compound's stereochemistry, particularly the (2R,3S) configuration, is essential for its specific three-dimensional structure and biological interactions. The spatial arrangement of these functional groups creates unique binding pockets and reactive sites that determine the compound's behavior in biological systems and its chemical reactivity patterns.

Synthesis and Chemical Reactions

Synthetic Approaches

The synthesis of Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate typically involves multiple steps, requiring precise control of stereochemistry. According to available research, the synthetic route generally includes:

  • Protection strategies: The hydroxyl and amino functionalities often require protection during various stages of synthesis to prevent unwanted side reactions. This typically involves selective protection and deprotection sequences to manipulate specific functional groups while leaving others untouched.

  • Stereoselective reactions: To establish the specific (2R,3S) stereochemistry, which is crucial for the compound's biological activity. These may include asymmetric catalysis, chiral auxiliary approaches, or utilizing starting materials from the chiral pool.

  • Coupling reactions: To form the key carbon-carbon and carbon-nitrogen bonds in the molecule. These often employ modern transition metal-catalyzed processes to achieve the desired connectivity with high selectivity.

These syntheses typically occur under carefully controlled conditions, including:

  • Low temperatures to enhance stereoselectivity and minimize side reactions

  • Inert atmospheres to prevent unwanted oxidation or hydrolysis of sensitive intermediates

  • Specialized catalysts, potentially including rhodium or iridium complexes, to enhance reaction efficiency and stereoselectivity

Chemical Reactivity

Due to its multifunctional nature, Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate can participate in various chemical transformations:

  • Esterification/hydrolysis: The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid or transesterification to form different esters. These reactions typically proceed under either basic or acidic conditions, depending on the desired transformation and compatibility with other functional groups.

  • Silyl ether deprotection: The tert-butyldimethylsilyl protecting group can be selectively removed using fluoride sources (such as TBAF) or acidic conditions to reveal the protected hydroxyl group. The mild and selective nature of these deprotection conditions makes them valuable in complex molecule synthesis.

  • Amino group reactions: The benzylamino functionality can participate in acylation, alkylation, or other transformations typical of secondary amines. These reactions can be used to introduce additional functionality or to modify the compound's biological properties.

  • Hydroxyl group reactions: The free hydroxyl group can be converted to ethers, esters, or undergo oxidation depending on the desired transformation. The secondary nature of this hydroxyl group and its specific stereochemistry influence its reactivity profile.

The selective manipulation of these functional groups, particularly in a manner that preserves the compound's stereochemistry, is key to utilizing this molecule in synthetic applications. The presence of multiple reactive sites necessitates careful planning of reaction sequences to achieve the desired transformations.

QuantityPrice (USD)
5 mg$850
25 mg$1,800

This pricing from Medical Isotopes, Inc. for the similar stereoisomer reflects the compound's complexity, the challenging nature of its synthesis, and its specialized research applications . Given the similar synthetic challenges, it is reasonable to expect comparable pricing for the (2R,3S) isomer.

Market Applications

The primary market for this compound appears to be in:

  • Academic research, particularly in medicinal chemistry and pharmaceutical sciences, where it serves as a valuable tool for studying structure-activity relationships and developing new synthetic methodologies.

  • Pharmaceutical industry research and development, especially in programs focused on the discovery of novel therapeutic agents with defined stereochemistry.

  • Custom synthesis services for specialized applications, where the compound may serve as a key intermediate in the preparation of more complex molecules with potential biological activities.

  • Reference standards for analytical methods development, particularly for chromatographic and spectroscopic techniques used to assess the purity and stereochemical integrity of related compounds.

The relatively high cost of this compound reflects both the synthetic challenges associated with its preparation and its specialized applications in research and development settings.

Relationship to Other Compounds

Comparison with Related Stereoisomers

The (2R,3S) stereochemistry of the compound distinguishes it from related stereoisomers such as the (2S,3S) variant . These stereochemical differences can significantly impact biological activity, as receptor-ligand interactions often depend on precise three-dimensional arrangements of functional groups. Research in the field of medicinal chemistry consistently demonstrates that even slight alterations in stereochemistry can dramatically change a compound's pharmacological profile.

For example, the benzylamino group's orientation in three-dimensional space differs significantly between the (2R,3S) and (2S,3S) isomers, potentially leading to different binding affinities for biological targets. Similarly, the spatial relationship between the hydroxyl group and other functional groups varies between stereoisomers, affecting hydrogen bonding patterns and molecular recognition.

Role in Synthetic Pathways

In organic synthesis, compounds like Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate often serve as protected intermediates in multi-step synthetic pathways. The t-butyldimethylsilyl (TBDMS) protecting group specifically allows for selective functionalization of other parts of the molecule while protecting the hydroxymethyl group from unwanted reactions. This strategic protection is particularly valuable in the synthesis of complex amino acid derivatives and related compounds with multiple reactive functional groups.

The compound can be viewed as a highly functionalized amino acid derivative where the stereochemistry has been carefully controlled and key functional groups have been selectively protected. This makes it a valuable building block for the construction of more complex molecules, particularly those requiring specific three-dimensional arrangements of functional groups.

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